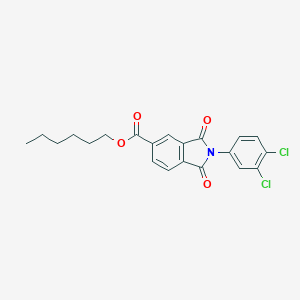![molecular formula C18H20N4O3 B415267 6-amino-4-(2,5-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B415267.png)
6-amino-4-(2,5-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-4-(2,5-diethoxyphenyl)-3-methyl-4H-pyrano[3,2-d]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(2,5-diethoxyphenyl)-3-methyl-4H-pyrano[3,2-d]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of ethyl 3-oxobutanoate, hydrazine hydrate, 2,5-diethoxybenzaldehyde, and malononitrile in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol at elevated temperatures, usually around 70-75°C, for a few hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines or other reduced forms.
Substitution: Introduction of various functional groups on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
6-amino-4-(2,5-diethoxyphenyl)-3-methyl-4H-pyrano[3,2-d]pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Research: It serves as a ligand for various biological targets, including enzymes and receptors, making it useful in biochemical assays and drug discovery.
Material Science: Pyrazole derivatives are used in the development of advanced materials, such as liquid crystals and UV stabilizers.
Agricultural Chemistry: The compound may have applications as a pesticide or herbicide due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 6-amino-4-(2,5-diethoxyphenyl)-3-methyl-4H-pyrano[3,2-d]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function. This can result in the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **6-amino-4-(3,4-diethoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- **Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate
- **5-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
6-amino-4-(2,5-diethoxyphenyl)-3-methyl-4H-pyrano[3,2-d]pyrazole-5-carbonitrile stands out due to its specific substitution pattern on the aromatic ring, which can influence its biological activity and chemical reactivity. The presence of the diethoxy groups may enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C18H20N4O3 |
|---|---|
Molekulargewicht |
340.4g/mol |
IUPAC-Name |
6-amino-4-(2,5-diethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C18H20N4O3/c1-4-23-11-6-7-14(24-5-2)12(8-11)16-13(9-19)17(20)25-18-15(16)10(3)21-22-18/h6-8,16H,4-5,20H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
AQSLSTWFPOBMJN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)OCC)C2C(=C(OC3=NNC(=C23)C)N)C#N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)OCC)C2C(=C(OC3=NNC(=C23)C)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B415190.png)


![2,6-Dibromo-4-(1-{3,5-dibromo-4-[(2-thienylcarbonyl)oxy]phenyl}-1-methylethyl)phenyl 2-thiophenecarboxylate](/img/structure/B415195.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenyloctanamide](/img/structure/B415196.png)


![5-amino-3-[1-cyano-2-(4-isopropylphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B415203.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B415204.png)
![1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde [4-[(2-furylmethyl)amino]-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B415205.png)
![3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B415206.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B415208.png)
![5-AMINO-3-[(1Z)-2-(4-CHLOROPHENYL)-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B415209.png)
